molecular formula C30H24N2O2 B14391384 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide) CAS No. 88280-70-0

N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)

Cat. No.: B14391384
CAS No.: 88280-70-0
M. Wt: 444.5 g/mol
InChI Key: RMJKEGOSXWKKLH-UHFFFAOYSA-N
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Description

N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) is a complex organic compound characterized by the presence of biphenyl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) typically involves a multi-step process. One common method includes the coupling of 4,4’-dibromobiphenyl with 2-ethenylbenzamide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The biphenyl and benzamide groups facilitate binding through hydrophobic interactions and hydrogen bonding. These interactions can modulate signaling pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) is unique due to its combination of biphenyl and benzamide groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

88280-70-0

Molecular Formula

C30H24N2O2

Molecular Weight

444.5 g/mol

IUPAC Name

2-ethenyl-N-[4-[4-[(2-ethenylbenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C30H24N2O2/c1-3-21-9-5-7-11-27(21)29(33)31-25-17-13-23(14-18-25)24-15-19-26(20-16-24)32-30(34)28-12-8-6-10-22(28)4-2/h3-20H,1-2H2,(H,31,33)(H,32,34)

InChI Key

RMJKEGOSXWKKLH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C=C

Origin of Product

United States

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